

# Selectivity Profile of ERAP1-IN-1: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: ERAP1-IN-1

Cat. No.: B1671607

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the selectivity profile of **ERAP1-IN-1** against other M1 aminopeptidases, supported by experimental data and detailed protocols.

**ERAP1-IN-1**, an allosteric inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), demonstrates remarkable selectivity for its target enzyme over other closely related M1 family aminopeptidases. This high degree of selectivity is crucial for its potential as a research tool and therapeutic agent, minimizing off-target effects and allowing for precise modulation of the antigen presentation pathway.

## Quantitative Selectivity Profile of ERAP1-IN-1

The inhibitory activity of **ERAP1-IN-1** has been quantified against ERAP1 and its closest homologs, ERAP2 and IRAP. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of the inhibitor's potency and selectivity.

Enzyme	Target Class	IC50 (μM)	Selectivity Fold (vs. ERAP1)
ERAP1	M1 Aminopeptidase	5.3[1]	-
ERAP2	M1 Aminopeptidase	> 200[1][2]	> 37.7
IRAP	M1 Aminopeptidase	No detectable activity[2]	> 100[2]

Note: A higher IC50 value indicates lower inhibitory potency. The selectivity fold is calculated as the ratio of the IC50 for the off-target enzyme to the IC50 for ERAP1.

## Experimental Protocols

The selectivity of **ERAP1-IN-1** was determined using a robust in vitro enzymatic assay. The following protocol outlines the key steps employed in these studies.

### Enzymatic Activity Assay (Fluorogenic Substrate Hydrolysis)

This assay measures the enzymatic activity of M1 aminopeptidases by monitoring the hydrolysis of a fluorogenic substrate.

Materials:

- Recombinant human ERAP1, ERAP2, and IRAP enzymes
- Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (L-AMC) for ERAP1 and IRAP[2]; Arginine-7-amido-4-methylcoumarin (R-AMC) for ERAP2[2].
- ERAP1-IN-1** (Compound 3)[2][3]
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA and 0.05% (v/v) Triton X-100.
- 96-well black microplates

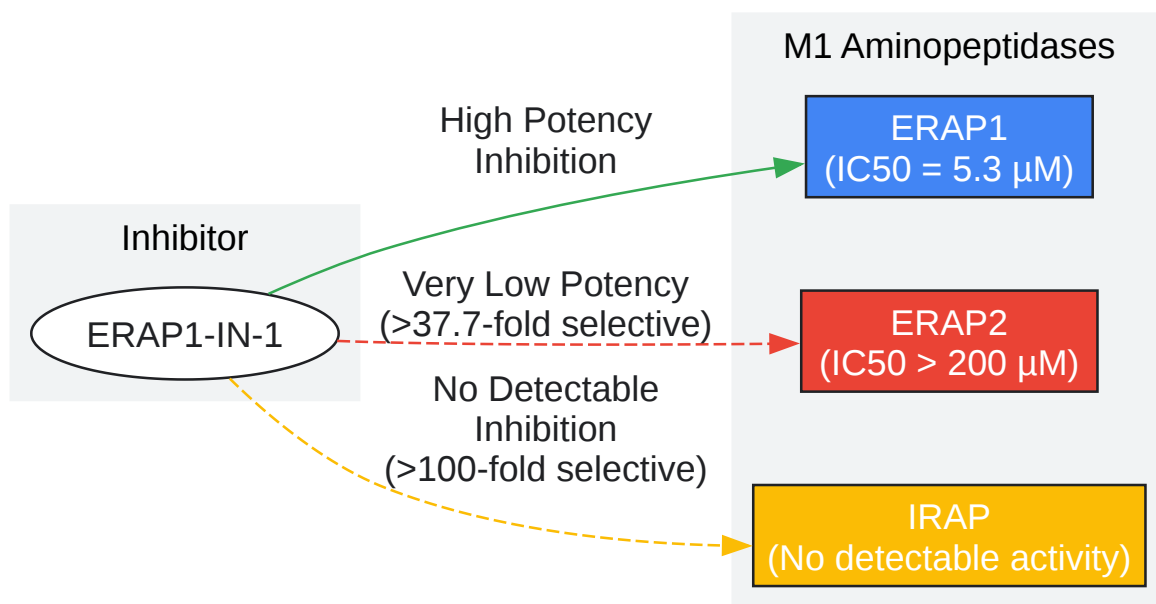
- Fluorescence microplate reader

#### Procedure:

- A dilution series of **ERAP1-IN-1** is prepared in the assay buffer.
- The recombinant enzyme (ERAP1, ERAP2, or IRAP) is added to the wells of the microplate containing the diluted inhibitor or vehicle control (DMSO).
- The plate is incubated for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
- The enzymatic reaction is initiated by adding the corresponding fluorogenic substrate (L-AMC or R-AMC) to each well.
- The fluorescence intensity is measured kinetically over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).
- The initial reaction velocities (rates of fluorescence increase) are calculated for each inhibitor concentration.
- The IC<sub>50</sub> values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

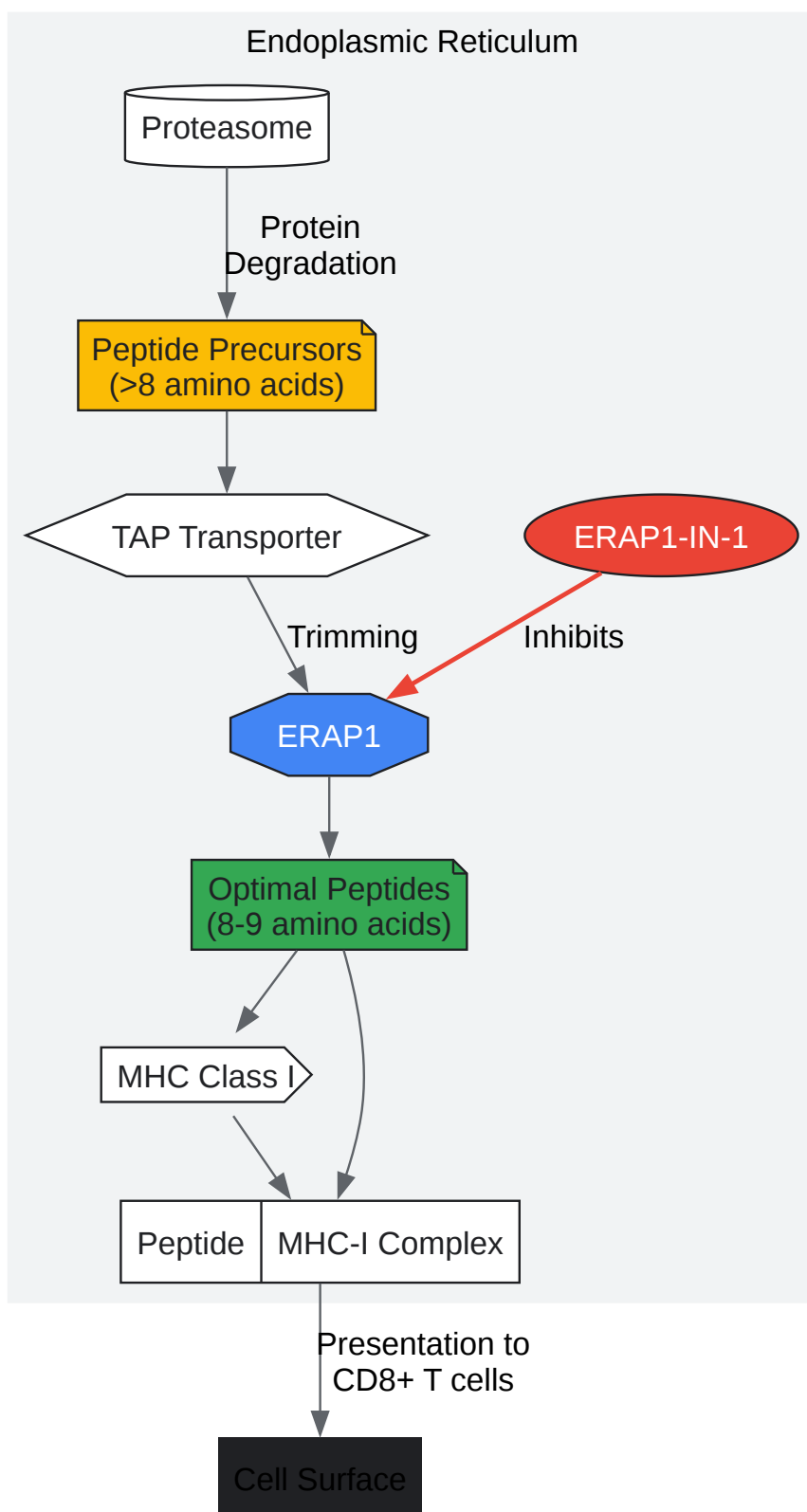
## Visualizing Selectivity and Biological Context

The following diagrams illustrate the selectivity profile of **ERAP1-IN-1** and the central role of ERAP1 in the antigen presentation pathway.



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Caption: Selectivity profile of **ERAP1-IN-1** against M1 aminopeptidases.



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Caption: Role of ERAP1 in the MHC Class I antigen presentation pathway.

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## References

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